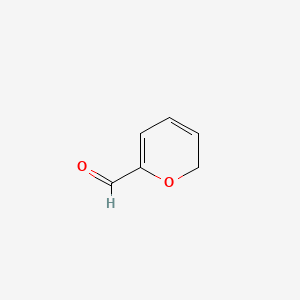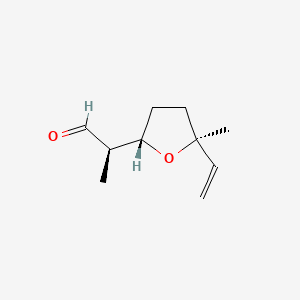
Lilac aldehyde A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,2’S,5’S)-Lilac aldehyde is a chiral compound known for its pleasant floral fragrance, reminiscent of lilac flowers. It is a significant component in the fragrance industry and is often used in perfumes and scented products. The compound’s unique stereochemistry contributes to its distinctive olfactory properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’S,5’S)-Lilac aldehyde typically involves the Diels-Alder reaction, a cycloaddition reaction between a diene and a dienophile. This reaction is highly selective and efficient for producing intermediates that can undergo subsequent dehydration or dehydrogenation reactions to form the desired aldehyde. The reaction conditions often involve the use of solid acid catalysts such as zeolites or polyoxometalates to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of (2R,2’S,5’S)-Lilac aldehyde may involve the use of biomass-derived dienes and dienophiles. The process is optimized to ensure high yield and purity of the final product. The use of heterogeneous catalysis is common, as it allows for the efficient conversion of raw materials into the desired aldehyde with minimal by-products.
化学反应分析
Types of Reactions
(2R,2’S,5’S)-Lilac aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted products depending on the nucleophile used.
科学研究应用
(2R,2’S,5’S)-Lilac aldehyde has several applications in scientific research:
Chemistry: Used as a model compound in studies of stereochemistry and chiral synthesis.
Biology: Investigated for its potential biological activity and interactions with olfactory receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
作用机制
The mechanism of action of (2R,2’S,5’S)-Lilac aldehyde involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its floral scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
相似化合物的比较
Similar Compounds
(2R,2’S,5’R)-Lilac aldehyde: Another stereoisomer with slightly different olfactory properties.
(2S,2’R,5’S)-Lilac aldehyde: A stereoisomer with distinct fragrance characteristics.
(2S,2’R,5’R)-Lilac aldehyde: Another stereoisomer with unique scent properties.
Uniqueness
(2R,2’S,5’S)-Lilac aldehyde is unique due to its specific stereochemistry, which imparts a distinct floral fragrance. Its chiral nature allows for selective interactions with olfactory receptors, making it a valuable compound in the fragrance industry.
属性
CAS 编号 |
53447-46-4 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
(2R)-2-[(2S,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10+/m0/s1 |
InChI 键 |
YPZQHCLBLRWNMJ-LPEHRKFASA-N |
SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
手性 SMILES |
C[C@@H](C=O)[C@@H]1CC[C@@](O1)(C)C=C |
规范 SMILES |
CC(C=O)C1CCC(O1)(C)C=C |
Key on ui other cas no. |
53447-46-4 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


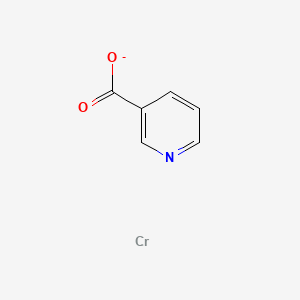
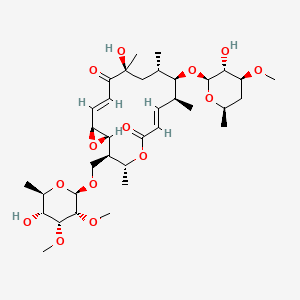
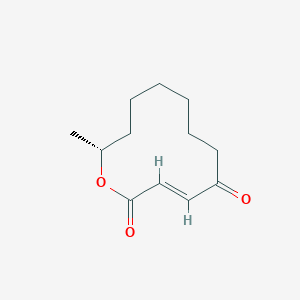
![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)
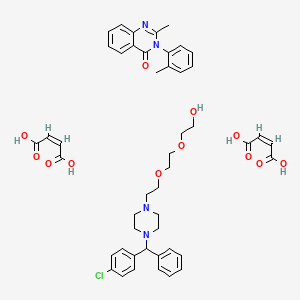

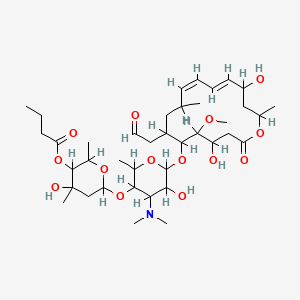
![5-[(6,7,8-Trimethoxyquinazolin-4-YL)amino]pentyl nitrate, maleate](/img/structure/B1238522.png)
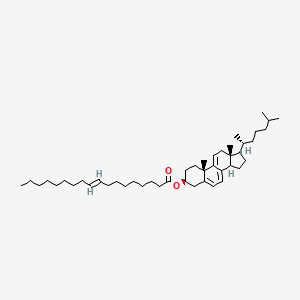
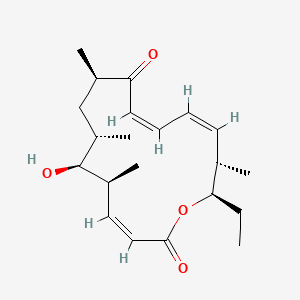
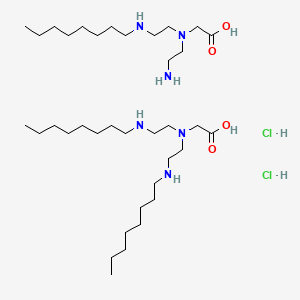
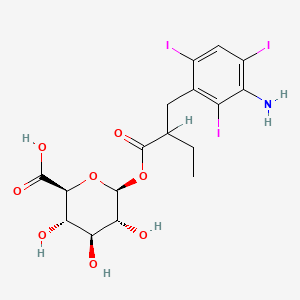
![(Z)-7-[(1R,2R,3R)-2-[(E)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1238528.png)
